2'-Deoxy Cytidine-2',2'-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

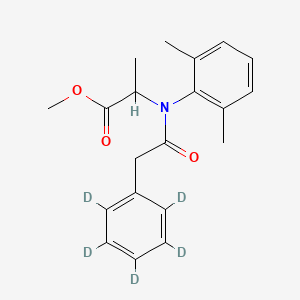

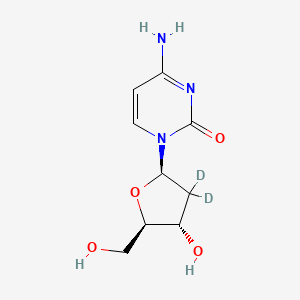

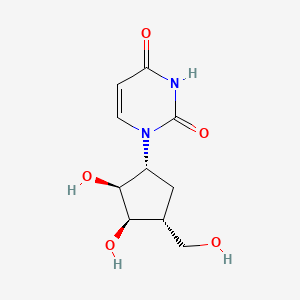

2’-Deoxycytidine-d2 is a deuterated form of 2’-deoxycytidine, a nucleoside analog that plays a crucial role in DNA synthesis. This compound is particularly valuable in scientific research due to its stability and unique properties, which make it an excellent tool for studying various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-d2 typically involves the incorporation of deuterium atoms into the 2’-deoxycytidine molecule. One common method is the deuteration of ®-2,3-Dihydroxypropanal, which serves as a precursor . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-d2 can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By manipulating the metabolic pathways and gene expression in these microorganisms, high yields of deoxycytidine can be produced . This method is advantageous due to its scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxycytidine-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with sulfate radicals (SO4.-) to form different intermediates, such as base radicals and sugar radicals .

Common Reagents and Conditions

Common reagents used in the reactions of 2’-Deoxycytidine-d2 include peroxodisulfate, which generates sulfate radicals radiolytically . The reaction conditions often involve specific pH levels and the presence of oxygen to facilitate the formation of desired intermediates.

Major Products Formed

The major products formed from the reactions of 2’-Deoxycytidine-d2 include free cytosine and various radical intermediates . These products are valuable for studying the mechanisms of DNA damage and repair.

Aplicaciones Científicas De Investigación

2’-Deoxycytidine-d2 has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2’-Deoxycytidine-d2 involves its incorporation into DNA strands during replication. Once incorporated, it inhibits DNA methylation by forming covalent complexes with DNA methyltransferases (DNMTs), such as DNMT1 . This inhibition leads to the reactivation of silenced genes and the alteration of chromatin structure, which can have therapeutic implications for cancer treatment.

Comparación Con Compuestos Similares

2’-Deoxycytidine-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic properties compared to non-deuterated analogs. Similar compounds include:

2’-Deoxycytidine: The non-deuterated form, which is a component of DNA and serves as a precursor for various nucleoside analogs.

5-Aza-2’-deoxycytidine (Decitabine): A nucleoside analog used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.

2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): A nucleoside analog used in chemotherapy for various cancers.

Propiedades

Fórmula molecular |

C9H13N3O4 |

|---|---|

Peso molecular |

229.23 g/mol |

Nombre IUPAC |

4-amino-1-[(2R,4S,5R)-3,3-dideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3D2 |

Clave InChI |

CKTSBUTUHBMZGZ-PHQAARDISA-N |

SMILES isomérico |

[2H]C1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)[2H] |

SMILES canónico |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)

![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)

![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)

![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)